![molecular formula C19H31ClN2O2 B4402154 4-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4402154.png)
4-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-2-butanone hydrochloride
Descripción general
Descripción
4-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-2-butanone hydrochloride, also known as MBP, is a chemical compound that has been widely used in scientific research for its ability to bind to and modulate certain receptors in the body. In
Mecanismo De Acción
The exact mechanism of action of 4-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-2-butanone hydrochloride is not fully understood, but it is believed to modulate the activity of certain receptors in the body. For example, this compound has been shown to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood, movement, and reward. By binding to this receptor, this compound can modulate its activity and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the reduction of inflammation. These effects are likely mediated by its interactions with various receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-2-butanone hydrochloride in lab experiments is its ability to selectively bind to certain receptors, allowing researchers to study the role of these receptors in various biological processes. However, one limitation is that this compound may have off-target effects or interact with other receptors in the body, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-2-butanone hydrochloride, including the development of more selective analogs that can target specific receptors, the investigation of its potential therapeutic applications in various diseases, and the exploration of its interactions with other receptors in the body. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its ability to bind to and modulate certain receptors in the body. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound may lead to the development of novel therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
4-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-2-butanone hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to bind to and modulate several receptors, including the dopamine D2 receptor, sigma-1 receptor, and the serotonin 5-HT1A receptor. This compound has also been used as a chemical probe to study the role of these receptors in various biological processes.
Propiedades
IUPAC Name |
4-[4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl]butan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2.ClH/c1-17(22)5-6-18-7-9-19(10-8-18)23-16-4-3-11-21-14-12-20(2)13-15-21;/h7-10H,3-6,11-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTADBVAEUFZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4402077.png)
![4-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4402093.png)
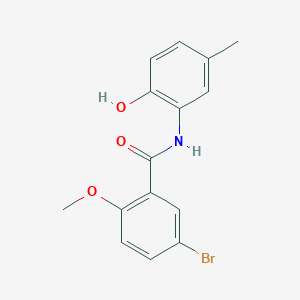
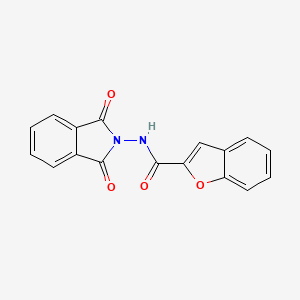
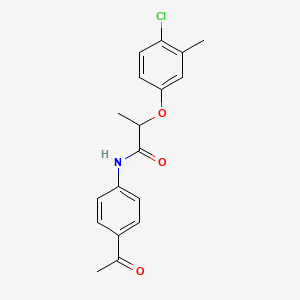
![1-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4402126.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4402132.png)
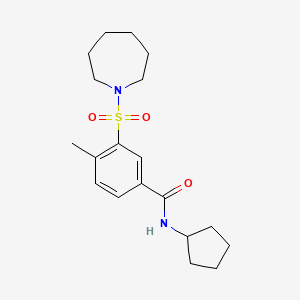

![N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4402163.png)
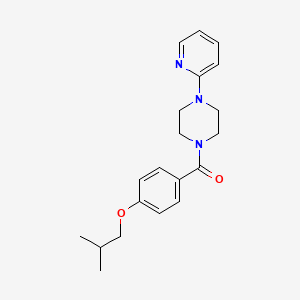

![3-(allyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4402181.png)
![1-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4402190.png)